molecular formula C12H21BrO B1265944 2-Bromocyclododecanone CAS No. 31236-94-9

2-Bromocyclododecanone

Cat. No. B1265944
CAS RN: 31236-94-9
M. Wt: 261.2 g/mol
InChI Key: YGXQOFXPYXFZFY-UHFFFAOYSA-N
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Patent
US04360468

Procedure details

An amount of 183.8 gm (1.15 mol) of bromine was added dropwise with refluxing under a nitrogen atmosphere to a well agitated solution comprising 182.3 gm (1 mol) of cyclododecanone in 275 ml of methylene chloride over a period of six hours. Agitation was continued for 15 minutes and approximately one-half of the solvent was distilled off. The solution obtained by this method contained approximately 235 gm of α-bromocyclododecanone (90% yield) and was further reacted directly.
Quantity
183.8 g
Type
reactant
Reaction Step One
Quantity
182.3 g
Type
reactant
Reaction Step Two
Quantity
275 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>C(Cl)Cl>[CH2:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH:14]([Br:1])[C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
183.8 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
182.3 g
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=O
Step Three
Name
Quantity
275 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with refluxing under a nitrogen atmosphere to a well agitated solution
CUSTOM
Type
CUSTOM
Details
of six hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
approximately one-half of the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The solution obtained by this method

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1CCCCCC(=O)C(CCCC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 235 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.